molecular formula C11H7BrClNO B8693628 2-(4-Bromophenoxy)-3-chloropyridine

2-(4-Bromophenoxy)-3-chloropyridine

Cat. No. B8693628
M. Wt: 284.53 g/mol
InChI Key: QIGHEIDADWLOKV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-3-chloropyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

2-(4-bromophenoxy)-3-chloropyridine

InChI

InChI=1S/C11H7BrClNO/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H

InChI Key

QIGHEIDADWLOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromophenol (3.74 g, 22 mmol) is stirred with 50% sodium hydroxide solution (16 mL) for about 1 hour then treated with hexadecyltributylphosphonium bromide (3.25 g, 6.4 mmol), 2.3-dichloro-pyridine (3.2 g, 21.6 mmol) and toluene (15 mL). The mixture is heated to 100° C. for 18 hours, cooled and diluted with ethyl acetate and water. The organic layer is separated, washed with dilute NaOH and saturated NaCl, dried (MgSO4) and concentrated. Flash chromatography (5% EtOAc/hexanes) yielded the title compound (4.4 g, 15 mmol).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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